![molecular formula C12H24BrNO4 B13240478 tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate](/img/structure/B13240478.png)
tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate: is an organic compound with the molecular formula C12H24BrNO4 and a molecular weight of 326.23 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-(2-bromoethoxy)ethoxy)propylamine . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromine atom in tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents like dimethylformamide or tetrahydrofuran.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane or methanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include various substituted carbamates.
Deprotection: The primary amine derivative of the compound.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, especially in medicinal chemistry.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to modify biological targets.
Industry:
Polymer Chemistry: Employed in the synthesis of polymers with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate involves its ability to undergo nucleophilic substitution reactions, which allows it to modify various molecular targets. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles . This reactivity is harnessed in various applications, including the synthesis of complex molecules and bioconjugation .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate .
- tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate .
- tert-Butyl 3-(2-bromoethoxy)propanoate .
Uniqueness:
- This compound is unique due to its specific structure, which includes a tert-butyl carbamate group and a bromoethoxy ethoxy propyl chain. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and bioconjugation .
Propriétés
Formule moléculaire |
C12H24BrNO4 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
tert-butyl N-[3-[2-(2-bromoethoxy)ethoxy]propyl]carbamate |
InChI |
InChI=1S/C12H24BrNO4/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13/h4-10H2,1-3H3,(H,14,15) |
Clé InChI |
IETMSKVJXFMJRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


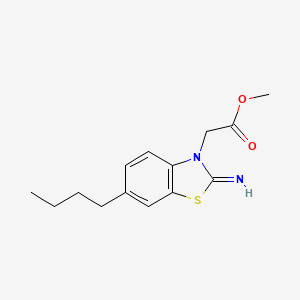
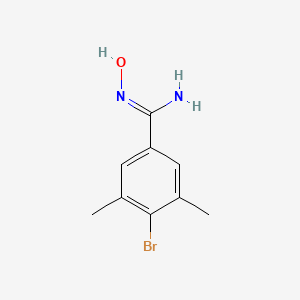
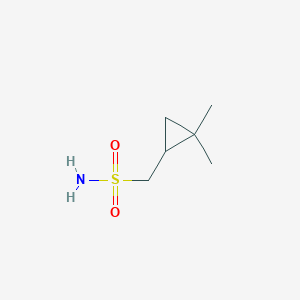

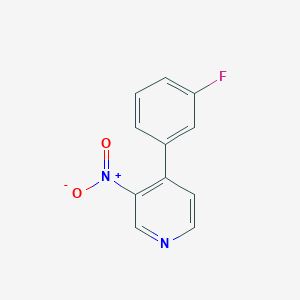
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
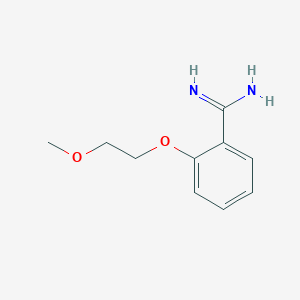
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)
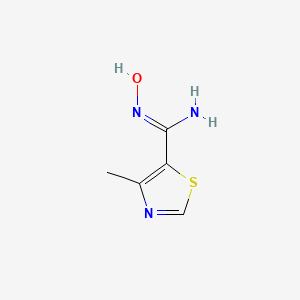
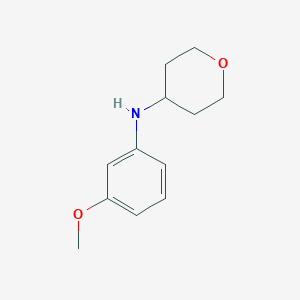
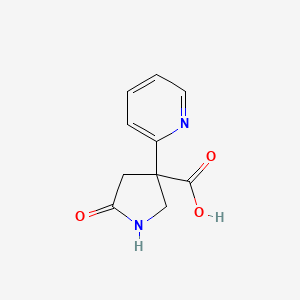
![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)
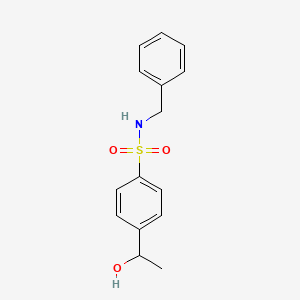
![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)
